
1-(3-Aminophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H15NO It consists of a phenyl ring substituted with an amino group at the 3-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrophenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction typically occurs in an alcohol solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and catalyst, as well as reaction conditions, may be optimized for cost-effectiveness and yield.
化学反応の分析
Types of Reactions: 1-(3-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like NaBH4 or hydrogen gas with a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(3-Aminophenyl)-2-methylpropan-1-one.
Reduction: this compound.
Substitution: Derivatives with different functional groups attached to the amino group.
科学的研究の応用
1-(3-Aminophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, the amino group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
1-(3-Aminophenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
1-(3-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.
1-(3-Aminophenyl)-2-propanol: Similar structure but with a different substitution pattern on the propanol chain.
1-(3-Aminophenyl)-2-methylpropan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propanol chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-(3-aminophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10,12H,11H2,1-2H3 |
InChIキー |
SMJMHSJDFIXSER-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC(=CC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



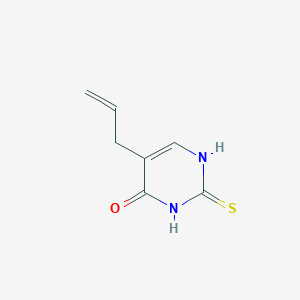


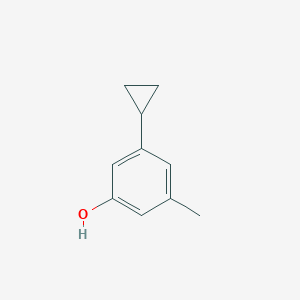
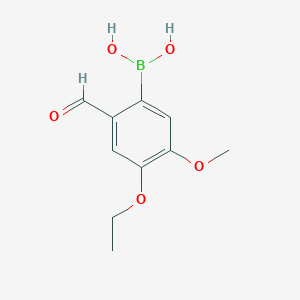
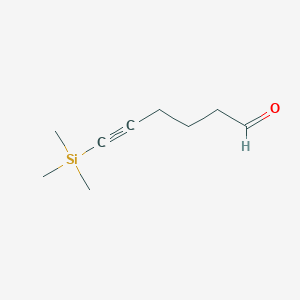



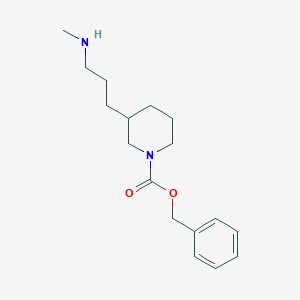
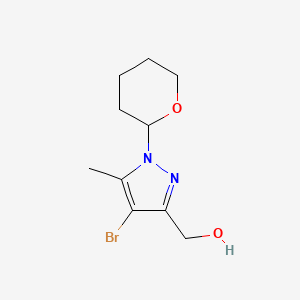
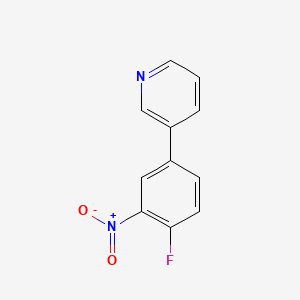
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
